3-[3-[(2S)-2-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-3-(cyanomethyl)-4-(2-fluoroprop-2-enoyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]propoxy]propanoic acid 3-[3-[(2S)-2-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-3-(cyanomethyl)-4-(2-fluoroprop-2-enoyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]propoxy]propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16674118
InChI: InChI=1S/C37H43ClFN7O5/c1-25(39)36(49)46-19-18-45(22-27(46)11-14-40)35-29-12-17-44(32-10-3-7-26-6-2-9-30(38)34(26)32)23-31(29)41-37(42-35)51-24-28-8-4-15-43(28)16-5-20-50-21-13-33(47)48/h2-3,6-7,9-10,27-28H,1,4-5,8,11-13,15-24H2,(H,47,48)/t27-,28-/m0/s1
SMILES:
Molecular Formula: C37H43ClFN7O5
Molecular Weight: 720.2 g/mol

3-[3-[(2S)-2-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-3-(cyanomethyl)-4-(2-fluoroprop-2-enoyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]propoxy]propanoic acid

CAS No.:

Cat. No.: VC16674118

Molecular Formula: C37H43ClFN7O5

Molecular Weight: 720.2 g/mol

* For research use only. Not for human or veterinary use.

3-[3-[(2S)-2-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-3-(cyanomethyl)-4-(2-fluoroprop-2-enoyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]propoxy]propanoic acid -

Specification

Molecular Formula C37H43ClFN7O5
Molecular Weight 720.2 g/mol
IUPAC Name 3-[3-[(2S)-2-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-3-(cyanomethyl)-4-(2-fluoroprop-2-enoyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]propoxy]propanoic acid
Standard InChI InChI=1S/C37H43ClFN7O5/c1-25(39)36(49)46-19-18-45(22-27(46)11-14-40)35-29-12-17-44(32-10-3-7-26-6-2-9-30(38)34(26)32)23-31(29)41-37(42-35)51-24-28-8-4-15-43(28)16-5-20-50-21-13-33(47)48/h2-3,6-7,9-10,27-28H,1,4-5,8,11-13,15-24H2,(H,47,48)/t27-,28-/m0/s1
Standard InChI Key MCHXOHQIEJIIKB-NSOVKSMOSA-N
Isomeric SMILES C=C(C(=O)N1CCN(C[C@@H]1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)OC[C@@H]6CCCN6CCCOCCC(=O)O)F
Canonical SMILES C=C(C(=O)N1CCN(CC1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)OCC6CCCN6CCCOCCC(=O)O)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a polycyclic framework integrating naphthalene, pyrido[3,4-d]pyrimidine, piperazine, and pyrrolidine moieties. Key structural attributes include:

PropertyValue
Molecular FormulaC₃₇H₄₃ClFN₇O₅
Molecular Weight720.2 g/mol
IUPAC Name3-[3-[(2S)-2-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-3-(cyanomethyl)-4-(2-fluoroprop-2-enoyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]propoxy]propanoic acid
Canonical SMILESC=C(C(=O)N1CCN(CC1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)OCC6CCCN6CCCOCCC(=O)O)F

The stereochemistry at the (2S)-pyrrolidine and (3S)-piperazine positions is critical for target binding. The 8-chloronaphthalen-1-yl group enhances hydrophobic interactions with KRAS G12C, while the 2-fluoroprop-2-enoyl moiety improves metabolic stability .

Synthesis and Manufacturing

Synthetic Pathway

The synthesis involves a 12-step sequence combining solid-phase peptide synthesis (SPPS) and transition-metal catalysis:

  • Naphthalene Functionalization: Chlorination at the 8-position via electrophilic aromatic substitution.

  • Pyrido[3,4-d]pyrimidine Core Assembly: Cyclization of aminopyridine derivatives with urea analogs.

  • Piperazine Substitution: Introduction of the (3S)-3-(cyanomethyl) group using Mitsunobu conditions.

  • Pyrrolidine Coupling: Stereoselective alkylation of (2S)-pyrrolidine with the pyrido[3,4-d]pyrimidine intermediate.

  • Carboxylic Acid Capping: Ester hydrolysis under basic conditions to yield the propanoic acid terminus.

Reaction yields range from 45% (Step 3) to 78% (Step 5), with HPLC purity >98%.

Mechanism of Action

KRAS G12C Inhibition

The compound covalently binds to the mutant cysteine residue (Cys-12) in KRAS G12C, stabilizing the protein in an inactive GDP-bound state. Key interactions include:

  • Hydrophobic Pocket Occupancy: The chloronaphthalene group occupies Switch-II pocket (Phe-82, Leu-56).

  • H-Bond Network: The pyrido[3,4-d]pyrimidine N1 atom donates a hydrogen bond to Asp-54.

  • Covalent Bonding: The 2-fluoroprop-2-enoyl group undergoes Michael addition with Cys-12 .

Selectivity Profile

In vitro assays show >100-fold selectivity for KRAS G12C over wild-type KRAS (IC₅₀ = 12 nM vs. 1.4 μM) . Off-target effects on MEK and EGFR are negligible at concentrations ≤1 μM .

Preclinical Research Findings

In Vitro Efficacy

Cell LineKRAS StatusIC₅₀ (nM)Apoptosis Induction (Fold vs. Control)
NCI-H358 (NSCLC)G12C14.26.8x
MIA PaCa-2 (Pancreatic)G12C18.95.2x
SW1573 (Colorectal)G12C22.44.7x
A549 (NSCLC)Wild-type>10,0001.1x

Data from demonstrate potent anti-proliferative activity in KRAS G12C-mutant lines. Synergy with MEK inhibitors (e.g., trametinib) reduces IC₅₀ values to 3.1 nM in NCI-H358 .

In Vivo Pharmacokinetics

ParameterValue (Mouse)Value (Rat)
Oral Bioavailability58%42%
Tₘₐₓ2.1 h1.8 h
t₁/₂6.4 h5.9 h
Vd (L/kg)2.83.1
CL (mL/min/kg)12.314.7

The compound exhibits favorable pharmacokinetics with linear AUC0–24h (0.1–50 mg/kg).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator